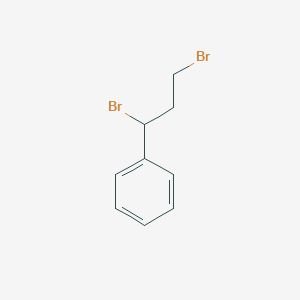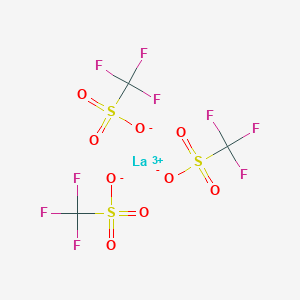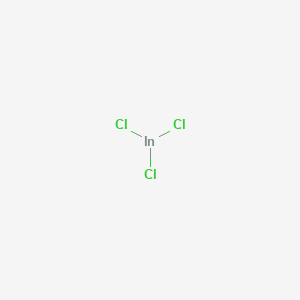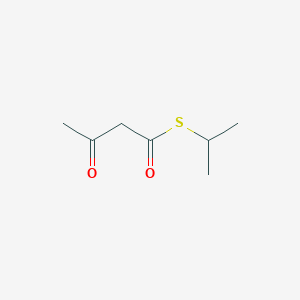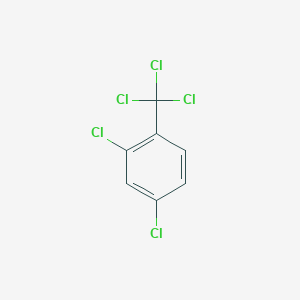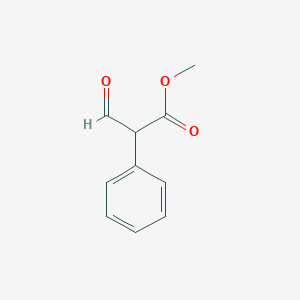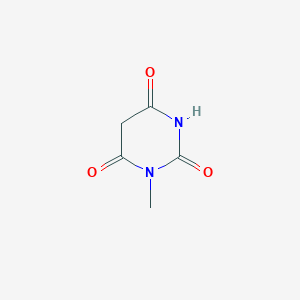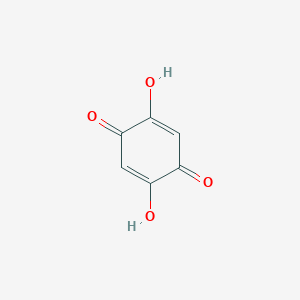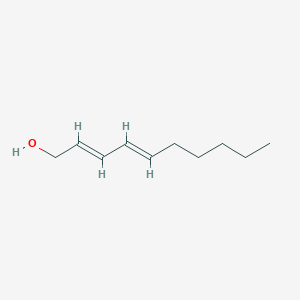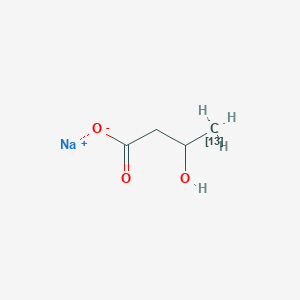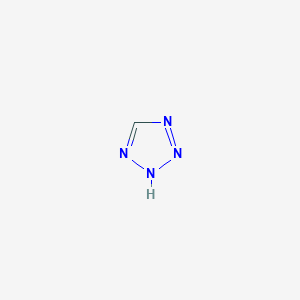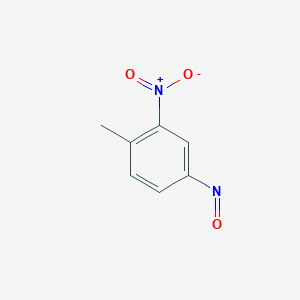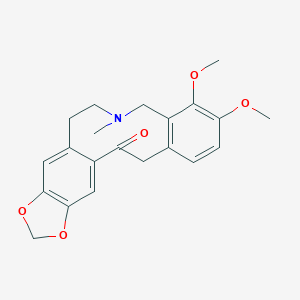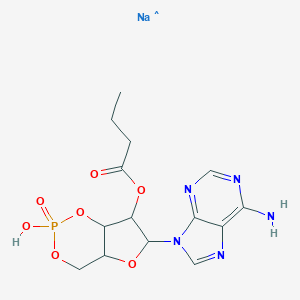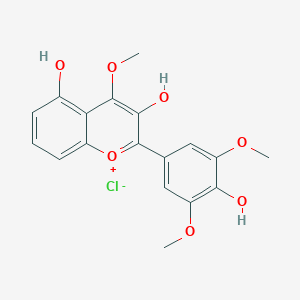
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Hirsutidin . It is an O-methylated anthocyanidin, a type of chemical compound that belongs to the anthocyanins . It can be found in Catharanthus roseus (Madagascar periwinkle) where it is the prominent compound in petals and can also be found in callus cultures .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized for various studies . For example, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .Molecular Structure Analysis
The molecular formula of this compound is C17H14O7 . It has a molecular weight of 330.29 g/mol . The compound has free spectra: 1 NMR, and 1 MS (GC) .Physical And Chemical Properties Analysis
The compound is a light yellow to light tan powder . It has a faint fatty vanillic aroma . It is sparingly soluble in water and soluble in ethanol . The compound has a molecular weight of 302.28 and a chemical formula of C16H14O6 .Propriétés
Numéro CAS |
4092-66-4 |
|---|---|
Nom du produit |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride |
Formule moléculaire |
C₁₈H₁₇ClO₇ |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-4-methoxychromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-12-7-9(8-13(23-2)15(12)20)17-16(21)18(24-3)14-10(19)5-4-6-11(14)25-17;/h4-8H,1-3H3,(H2-,19,20,21);1H |
Clé InChI |
OBNLUNOZIOZFAY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
Synonymes |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride; 3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride; Hirsutidin; Hirsutinidol Chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



